Product packaging for 2-benzyloxazol-5(4H)-one(Cat. No.:CAS No. 1078-60-0)

2-benzyloxazol-5(4H)-one

Cat. No.: B12888901
CAS No.: 1078-60-0
M. Wt: 175.18 g/mol
InChI Key: GYWWVYAVRAHEAK-UHFFFAOYSA-N
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Description

2-Benzyloxazol-5(4H)-one is a core heterocyclic compound that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. As part of the 5-oxazolone family, this scaffold is a known precursor for the synthesis of more complex molecules, including amino acids, peptides, and a wide range of other heterocyclic compounds . Oxazolone derivatives are extensively investigated in medicinal chemistry for their diverse biological activities. Research on analogous 2-phenyloxazol-5(4H)-ones has demonstrated significant potential, including anti-inflammatory effects through the inhibition of enzymes like lipoxygenase (LOX), potent antioxidant activity by inhibiting lipid peroxidation, and anti-proteolytic behavior . Furthermore, related structures have shown promise as antimicrobial agents against various Gram-positive and Gram-negative bacteria . The oxazolone ring is a privileged structure in drug discovery, featured in compounds with analgesic, antidiabetic, and antimicrobial properties . Beyond pharmaceutical applications, the conjugated structure of oxazolone derivatives makes them subjects of interest in materials science. Similar compounds have been studied for their nonlinear optical (NLO) properties and second-harmonic generation (SHG) efficiency, indicating potential applications in the development of advanced optical materials . This product is intended for research purposes as a chemical building block and for biological screening. It is supplied with the following notice: For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B12888901 2-benzyloxazol-5(4H)-one CAS No. 1078-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-4H-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10-7-11-9(13-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWWVYAVRAHEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20779983
Record name 2-Benzyl-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20779983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078-60-0
Record name 2-Benzyl-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20779983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Benzyloxazol 5 4h One and Its Derivatives

Classical and Established Synthetic Approaches

Traditional methods for synthesizing oxazolones have been well-established for over a century and remain widely used due to their reliability and simplicity.

The Erlenmeyer-Plöchl azlactone synthesis, first described in 1893, is a cornerstone for the formation of oxazolones. researchgate.netmodernscientificpress.combiointerfaceresearch.com This reaction involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent. biointerfaceresearch.comacademeresearchjournals.org

The core of the Erlenmeyer synthesis is the reaction between an acylamino acid, such as hippuric acid (N-benzoylglycine), and an aldehyde, like benzaldehyde. biointerfaceresearch.comwikipedia.org This condensation leads to the formation of a 4-arylidene-2-substituted-5(4H)-oxazolone, also known as an Erlenmeyer azlactone. researchgate.netwikipedia.org While hippuric acid is commonly used and often provides high yields of stable products, other acyl glycines with acetyl or phenylacetyl groups are also employed. biointerfaceresearch.com The reaction's scope has been extended to various aromatic and even some aliphatic aldehydes. biointerfaceresearch.comsci-hub.se For instance, the condensation of hippuric acid with p-anisaldehyde can be used to synthesize the corresponding azlactone. academeresearchjournals.org Similarly, 2-nitrobenzaldehyde (B1664092) has been reacted with various acylglycines to produce a series of 2-substituted-4-(2-nitrobenzylidene)-4,5-dihydrooxazol-5-ones. researchgate.net

Table 1: Examples of Erlenmeyer Synthesis Reactions
Acylamino AcidAldehydeProductReference(s)
Hippuric AcidBenzaldehyde(Z)-4-benzylidene-2-phenyloxazol-5(4H)-one biointerfaceresearch.comwikipedia.org
N-acetylglycineBenzaldehyde(Z)-4-benzylidene-2-methyloxazol-5(4H)-one modernscientificpress.combiointerfaceresearch.com
4-chlorobenzoyl glycinep-AnisaldehydeAzlactone derivative academeresearchjournals.org
Acylglycines (various)2-Nitrobenzaldehyde2-substituted-4-(2-nitrobenzylidene)-4,5-dihydrooxazol-5-ones researchgate.net

Acetic anhydride (B1165640) is the most common dehydrating agent used in the Erlenmeyer synthesis. academeresearchjournals.orgwikipedia.org It facilitates the initial cyclization of the N-acylglycine to form the oxazolone (B7731731) intermediate. modernscientificpress.com The reaction is typically catalyzed by a weak base, with fused sodium acetate (B1210297) being the classical choice. biointerfaceresearch.comacademeresearchjournals.org Research has shown that the choice of catalyst can influence the reaction yield. For example, replacing sodium acetate with lead acetate has been found to improve the yield in reactions involving acetaldehyde (B116499) and certain other aliphatic aldehydes. biointerfaceresearch.com Over the years, various other bases and catalysts have been explored to optimize the reaction under milder or more environmentally friendly conditions, including zinc chloride, calcium acetate, and alumina. sci-hub.seuctm.edu The use of polyphosphoric acid (PPA) or a combination of sulfur trioxide in dimethylformamide has also been reported as an effective method for preparing oxazolones, with PPA often giving better yields. biointerfaceresearch.com

An alternative to the Erlenmeyer condensation is the direct cyclodehydration of N-acyl amino acids. This method avoids the use of an aldehyde component. For example, the cyclodehydration of benzyloxycarbonyl-L-phenylalanine has been shown to produce 2-benzyloxy-4-benzyloxazol-5-(4H)-one. researchgate.net This reaction was initially thought to produce an N-benzyloxycarbonylaziridinone, but the product was later correctly identified as the oxazolone. researchgate.net This approach is significant as it led to the first description of 2-alkoxyoxazol-5(4H)-ones. researchgate.net Similarly, N-acyl amino acid esters can undergo cyclodehydration mediated by triflic anhydride to form oxazoles. researchgate.net Another one-pot method involves the N-acylation of α-amino acids with carboxylic acids, followed by cyclodehydration of the resulting N-acyl-α-amino acid using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as a single reagent for both steps. researchgate.net

Cyclocondensation Reactions (e.g., Erlenmeyer Synthesis)

Modern and Catalytic Synthetic Strategies

Contemporary synthetic chemistry has introduced more advanced, catalyst-driven methods for constructing the oxazolone ring, often providing higher efficiency and selectivity.

Transition metal catalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including oxazolones. frontiersin.org These methods often proceed under mild conditions with high atom economy. nih.gov Various transition metals, such as palladium, copper, gold, and silver, have been employed to catalyze the formation of the oxazole (B20620) ring. nih.govresearchgate.net

For instance, a palladium(II)-catalyzed oxidative coupling reaction between 2-oxazolones and alkenes has been developed to afford 3,4,5-trisubstituted 2-oxazolones, with copper(II) acetate acting as the oxidant. rsc.org The proposed mechanism involves an initial electrophilic palladation of the 2-oxazolone, followed by carbopalladation with the alkene, and subsequent β-hydride elimination to yield the product. rsc.org

Gold catalysts have also proven effective. For example, the treatment of a propargylic alcohol with p-toluamide in the presence of AuBr3 and AgOTf, followed by the addition of N-bromosuccinimide (NBS), results in a gold(III)-catalyzed bromocyclization to furnish a bromooxazoline derivative. researchgate.net Copper-catalyzed methods include the coupling of α-diazoketones with nitriles to produce 2,4,5-trisubstituted oxazoles in excellent yields. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Syntheses
Catalyst SystemReactantsProduct TypeReference(s)
Pd(OAc)₂ / Cu(OAc)₂2-Oxazolones, Alkenes3,4,5-trisubstituted 2-oxazolones rsc.org
AuBr₃ / AgOTf / NBSPropargylic alcohol, p-ToluamideBromooxazoline researchgate.net
Copper Catalystα-Diazoketones, Nitriles2,4,5-trisubstituted oxazoles researchgate.net
Cp*Co(III) CatalystN-(pivaloyloxy)amides, Ynamides5-Aminooxazoles researchgate.net

Tandem and Cascade Reaction Sequences

Tandem reactions, also known as domino or cascade reactions, offer an efficient approach to synthesizing complex molecules like oxazolones from simple starting materials in a single operation without the need to isolate intermediates. wikipedia.orgrsc.org These reactions are characterized by a sequence of consecutive transformations where each subsequent step is triggered by the functionality formed in the preceding one. wikipedia.org This methodology is advantageous due to its high atom economy, reduced waste generation, and decreased time and labor requirements. wikipedia.org

While specific examples of tandem reactions leading directly to 2-benzyloxazol-5(4H)-one are not extensively detailed in the provided context, the principles of cascade reactions are widely applied in heterocyclic synthesis. For instance, multi-step tandem reactions are designed to construct complex structures, such as those found in natural product total synthesis. wikipedia.org The synthesis of various heterocyclic compounds, including quinoxalin-2(1H)-one derivatives, has been achieved through multi-component tandem reactions, highlighting the versatility of this approach. mdpi.com These reactions can involve various transformations, including cyclizations and functional group introductions, to build the target molecular architecture in a highly efficient manner. wikipedia.orgmdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comoatext.com This method has been successfully employed in the synthesis of various heterocyclic compounds, including oxazolone derivatives. nih.govchem-soc.si

The application of microwave irradiation can be particularly beneficial for condensation reactions, such as the Erlenmeyer-Plochl reaction used to synthesize 4-substituted-2-phenyloxazol-5(4H)-ones. nih.gov In one approach, hippuric acid and an appropriate aldehyde are condensed in the presence of acetic anhydride and sodium acetate under microwave irradiation at 100°C for 15 minutes. nih.gov Another microwave-assisted method utilizes iodine as a catalyst with acetic anhydride at 90°C for 20 minutes. nih.gov

Microwave-assisted synthesis is also considered an environmentally friendly or "green" chemistry approach, as it can reduce energy consumption and often allows for solvent-free reaction conditions. oatext.comnih.gov For example, the synthesis of benzoxazoles, structurally related to oxazolones, has been achieved under solvent-free microwave irradiation using a deep eutectic solvent as a recyclable catalyst. mdpi.com This highlights the potential for developing cleaner and more efficient synthetic routes to this compound and its derivatives.

Solvent-Free and Green Chemistry Approaches (e.g., Mechanochemical Methods)

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. acs.org This includes the use of safer solvents, renewable feedstocks, and energy-efficient methods. acs.orgwhiterose.ac.uk Solvent-free synthesis, in particular, is a key aspect of green chemistry as it reduces waste and potential environmental impact. whiterose.ac.ukresearchgate.net

One prominent green chemistry technique is mechanosynthesis, which involves conducting reactions in the solid state by grinding reactants together, often with a catalyst. This method can lead to high yields and reduced reaction times without the need for solvents. While a specific example for this compound is not provided, the synthesis of other heterocyclic compounds like benzoxazoles, benzimidazoles, and benzothiazoles has been successfully achieved under solvent-free conditions using a silica-supported sodium hydrogen sulphate catalyst. researchgate.net

The use of L-proline as an organocatalyst in the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives represents another environmentally benign approach. asianpubs.org This method is efficient, uses a non-hazardous and readily available catalyst, and results in excellent product yields with a simple work-up procedure. asianpubs.org Such strategies align with the goals of green chemistry by offering safer and more sustainable alternatives to traditional synthetic methods. acs.org

Synthesis of Specifically Substituted this compound Derivatives

The synthesis of specifically substituted oxazolone derivatives is crucial for exploring their structure-activity relationships and developing compounds with tailored properties.

Strategies for 4-Benzylidene and 4-Phenylmethylene Derivatives

The Erlenmeyer-Plochl reaction is the most common and versatile method for synthesizing 4-benzylidene and 4-phenylmethylene derivatives of 2-phenyloxazol-5(4H)-one. nih.govmdpi.com This reaction involves the condensation of an N-acylglycine, such as hippuric acid or its derivatives, with an aromatic aldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a base catalyst like sodium acetate. nih.govmdpi.comresearchgate.net

The reaction can be carried out under various conditions. A traditional approach involves refluxing a mixture of benzoylglycine, an aromatic aldehyde, acetic anhydride, and sodium acetate in ethanol (B145695) for several hours. researchgate.net Alternatively, heating the reactants in polyphosphoric acid at 90°C for 4 hours has also been reported. turkjps.org More recently, the use of L-proline as an organocatalyst with acetic anhydride has been shown to be a simple, efficient, and environmentally friendly method. asianpubs.org

A variety of substituted benzaldehydes can be used in this reaction to produce a diverse range of 4-benzylidene derivatives with different substituents on the phenyl ring. turkjps.orgcore.ac.ukresearchgate.net The resulting products are often purified by recrystallization from a suitable solvent or by column chromatography. turkjps.orgresearchgate.net

Table 1: Synthesis of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives

Compound R Group on Benzaldehyde Catalyst/Conditions Yield (%) Reference
4-Benzylidene-2-phenyloxazol-5(4H)-one H Polyphosphoric acid, 90°C, 4h 75 turkjps.org
4-(2,4-Dimethylbenzylidene)-2-(4-fluorophenyl)oxazole-5(4H)-one 2,4-Dimethyl Polyphosphoric acid, 90°C, 4h 70.2 turkjps.org
4-Benzylidene-2-(4-fluorophenyl)oxazol-5(4H)-one H Polyphosphoric acid, 90°C, 4h 19.5 turkjps.org
4-(4-Chlorobenzylidene)-2-[(4-phenyl)phenyl]oxazole-5(4H)-one 4-Chloro Polyphosphoric acid, 90°C, 4h 13.9 turkjps.org
4-(4-Bromo-benzylidene)-2-(4-nitro-phenyl)-4H-oxazol-5-one 4-Bromo Ethanol, Acetic Anhydride, Glacial Acetic Acid 85 researchgate.net
4-(4-Chloro-benzylidene)-2-(4-nitro-phenyl)-4H-oxazol-5-one 4-Chloro Ethanol, Acetic Anhydride, Glacial Acetic Acid 83 researchgate.net
4-Benzylidene-2-phenyl oxazol-5(4H)-one derivatives Various aromatic L-proline, Acetic Anhydride Excellent asianpubs.org
4-benzylidene-2-phenyloxazol-5(4H)-one derivatives Various aromatic Ethanol, Acetic Anhydride, Sodium Acetate, Reflux - researchgate.net

Synthetic Routes to Chiral and Enantiopure Oxazol-5(4H)-ones

The synthesis of chiral and enantiopure oxazol-5(4H)-ones is of great importance as these compounds are valuable precursors for the stereoselective synthesis of non-proteinogenic α-amino acids and other biologically active molecules. researchgate.netrsc.orgresearchgate.net The general strategy involves the cyclization of N-acyl-α-amino acid derivatives using dehydrating agents like carbodiimides under mild conditions. researchgate.net

Several enantioselective and diastereoselective methods have been developed to create chiral oxazolones. These include:

Dynamic Kinetic Resolution (DKR): This method allows for the preparation of enantiomerically pure non-quaternary amino acids from oxazolones. researchgate.net It often employs chiral catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP) or thiourea-based bifunctional catalysts, to achieve high enantiomeric excesses. researchgate.net

Asymmetric Catalysis: Transition metal catalysts, particularly chiral gold(I) complexes, have been used in reactions such as 1,3-dipolar cycloadditions of azlactones with alkenes to produce chiral products. researchgate.net

Michael-type additions, transition metal-catalyzed allylations, Mannich-type additions, and aldol-type reactions are other powerful strategies for the enantioselective and diastereoselective functionalization of the oxazolone ring, leading to the synthesis of enantiomerically enriched α-amino acids. researchgate.net

These advanced synthetic methods provide access to a wide range of chiral oxazolone building blocks, which are essential for the development of new therapeutics and other functional molecules. rsc.orgresearchgate.net

Reaction Mechanisms and Pathways of 2 Benzyloxazol 5 4h One

Ring-Opening Reactions

The oxazolone (B7731731) ring is susceptible to cleavage under various conditions, particularly through nucleophilic attack. This section details the mechanisms and outcomes of these ring-opening processes.

Nucleophilic Ring Opening with Oxygen-Based Nucleophiles (Water, Alcohols)

The presence of electrophilic centers in the 2-benzyloxazol-5(4H)-one ring makes it a target for nucleophiles. Oxygen-based nucleophiles, such as water and alcohols, can initiate ring-opening through acylation. The reaction with water leads to the formation of an N-benzoyl-α-amino acid, while alcoholysis results in the corresponding ester.

The general mechanism involves the nucleophilic attack of the oxygen atom on the carbonyl carbon of the oxazolone ring. This is followed by the cleavage of the acyl-oxygen bond, leading to the opening of the ring and the formation of a stable acylated amino acid or its ester derivative.

Regioselectivity in Ring-Opening Processes

In the context of this compound, nucleophilic attack predominantly occurs at the C5 carbonyl group. This regioselectivity is attributed to the higher electrophilicity of this carbon atom compared to the C2 carbon. The electron-withdrawing nature of the adjacent nitrogen atom and the delocalization of the lone pair of the ring oxygen atom contribute to the enhanced reactivity of the C5 position.

Cycloaddition Reactions

This compound can also participate in cycloaddition reactions, acting as a synthon for the introduction of specific structural motifs into larger molecules. These reactions are valuable for the construction of cyclic and heterocyclic systems.

[4+2] Cycloadditions (Diels-Alder Type)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. [4+2] cycloadditions involve the reaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system). libretexts.orglibretexts.org In certain transformations, derivatives of this compound can function as dienophiles. The reactivity in these reactions is governed by the electronic properties of both the diene and the dienophile. youtube.com Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. organic-chemistry.org The reaction is typically concerted, meaning all bond-forming and bond-breaking events occur in a single step. youtube.com

[3+2] Cycloadditions (e.g., 1,3-Dipolar Cycloadditions)

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. wikipedia.orgnih.gov This type of reaction is a key method for synthesizing five-membered heterocycles. wikipedia.orgijrpc.com The exocyclic double bond of certain this compound derivatives can act as a dipolarophile. These reactions are valuable for creating complex heterocyclic structures with a high degree of regio- and stereocontrol. wikipedia.orgijrpc.com The mechanism is concerted, involving the simultaneous formation of two new sigma bonds. youtube.com

Below is an interactive table summarizing the cycloaddition reactions discussed:

Reaction TypeDescriptionReactantsProduct
[4+2] Cycloaddition A reaction between a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgorganic-chemistry.orgDiene (4π-electron system) and a derivative of this compound as the dienophile (2π-electron system).A substituted cyclohexene derivative.
[3+2] Cycloaddition A reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgnih.govA 1,3-dipole and a derivative of this compound as the dipolarophile.A five-membered heterocyclic compound.

Exploration of Other Higher-Order Cycloadditions (e.g., [2+5])

While [3+2] and [4+2] cycloaddition reactions of oxazolones are well-documented, the exploration of higher-order cycloadditions, such as [2+5] cycloadditions, represents a more novel area of investigation. Research in this domain is still emerging, but preliminary studies have begun to shed light on the potential of this compound to participate in these more complex transformations.

One notable example involves the formal [5+2] cycloaddition of oxazol-5-(4H)-ones with vinyloxiranes. This reaction, catalyzed by a palladium complex, yields seven-membered lactones, demonstrating the utility of oxazolones in the construction of larger ring systems. researchgate.net Although this is described as a formal [5+2] cycloaddition, it underscores the potential of the oxazolone ring to engage in higher-order cycloaddition processes. The mechanism of such reactions is intricate, often involving the generation of a reactive intermediate from the oxazolone that can then be trapped by a suitable diene or its equivalent.

Further research is required to fully elucidate the scope and mechanisms of [2+5] and other higher-order cycloadditions involving this compound. The development of new catalytic systems and the identification of suitable reaction partners will be crucial in unlocking the synthetic potential of these transformations.

Rearrangement Reactions and Structural Transformations

This compound and its derivatives are known to undergo a variety of rearrangement reactions and structural transformations, leading to the formation of diverse heterocyclic scaffolds. These reactions can be initiated by thermal, photochemical, or catalytic (acid or base) means.

A significant rearrangement pathway for oxazol-5(4H)-ones is their conversion into imidazole derivatives. This transformation often proceeds through a ring-opening and subsequent recyclization mechanism. For instance, the reaction of 4-chlorobenzylidene-2-methyl-(4H)-oxazol-5-one with hydrazine (B178648) hydrate in pyridine has been shown to yield a propanohydrazide, a product of ring opening. researchgate.net In contrast, the same reactants in ethanol (B145695) can lead to the formation of an imidazolinone, indicating a rearrangement has occurred. researchgate.net

The treatment of 4-aryliden-5(4H)-thiazolones, which are structurally related to oxazolones, with a base in alcohol also induces a ring-opening reaction via methanolysis. This is followed by an intramolecular S-attack and cyclization to form dihydrothiazoles. nih.gov This suggests that this compound could undergo analogous transformations with appropriate nucleophiles, leading to various rearranged heterocyclic products.

The specific conditions of the reaction, including the solvent, temperature, and the nature of any catalysts or reagents, play a critical role in directing the outcome of these rearrangements. The ability of the oxazolone ring to undergo such transformations makes it a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles. rsc.orgnih.gov

General Principles of Reactivity Governing Oxazol-5(4H)-one Chemistry

The reactivity of this compound is governed by several key structural and electronic features of the oxazol-5(4H)-one ring system. rsc.orgresearchgate.net These principles dictate its behavior in the aforementioned cycloaddition and rearrangement reactions.

Electrophilicity and Nucleophilicity: The oxazol-5(4H)-one ring possesses multiple electrophilic centers, primarily the carbonyl carbon (C5) and the imine carbon (C2). Nucleophilic attack at the C5 carbonyl group is a common initial step in many reactions, often leading to ring-opening. biointerfaceresearch.com The exocyclic double bond, when present in derivatives, can also act as a dienophile in Diels-Alder reactions. biointerfaceresearch.com Conversely, the ring can also exhibit nucleophilic character. Deprotonation at the C4 position generates a resonance-stabilized anion that can react with various electrophiles. biointerfaceresearch.com

Tautomerism and 1,3-Dipolar Character: Oxazol-5(4H)-ones can exist in tautomeric forms, including a mesoionic oxazolium-5-olate, also known as a münchnone. These mesoionic forms behave as 1,3-dipoles and are key intermediates in [3+2] cycloaddition reactions. researchgate.net This 1,3-dipolar character is a cornerstone of oxazolone reactivity, enabling the construction of various five-membered heterocyclic rings. rsc.orgnih.govresearchgate.net

Ring Strain and Aromaticity: The five-membered ring of oxazol-5(4H)-one possesses a degree of ring strain, which contributes to its propensity to undergo ring-opening reactions. The oxazole (B20620) ring itself has limited aromatic character, which means that reactions leading to ring cleavage are often thermodynamically favorable if they result in the formation of more stable structures. biointerfaceresearch.com

Reactivity and Derivatization Strategies

Nucleophilic Reactivity at Various Positions of the Oxazolone (B7731731) Ring

The most prominent site for nucleophilic attack on the 2-benzyloxazol-5(4H)-one ring is the highly electrophilic carbonyl carbon at the C-5 position. The reactivity at this position is a cornerstone of oxazolone chemistry, leading to ring-opening reactions that generate a variety of N-acyl amino acid derivatives nih.govresearchgate.net. This transformation is driven by the release of ring strain and the formation of a stable amide product.

The general mechanism involves the addition of a nucleophile to the C-5 carbonyl, forming a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond and opening the ring. A wide array of nucleophiles can be employed in this reaction, including:

Water: Hydrolysis, typically under basic or acidic conditions, cleaves the oxazolone ring to yield N-benzoylphenylalanine researchgate.net.

Alcohols: Alcoholysis results in the corresponding N-benzoylphenylalanine esters. This reaction is fundamental for introducing ester functionalities and is a key step in biocatalytic resolutions.

Amines: Aminolysis with primary or secondary amines affords N-benzoylphenylalanine amides, providing a direct route to peptide-like structures nih.govresearchgate.netresearchgate.net.

The C-2 and C-4 positions are generally not susceptible to direct nucleophilic attack. The C-4 position, being a methylene (B1212753) group, is instead a site of acidity, which allows for deprotonation to form a nucleophilic enolate (discussed in section 4.2). The C-2 carbon is part of an amidine-like linkage and is significantly less electrophilic than the C-5 carbonyl.

Table 1: Ring-Opening Reactions of this compound with Various Nucleophiles
NucleophileReaction TypeProduct Class
H₂O (Water)HydrolysisN-Acyl Amino Acid
ROH (Alcohol)AlcoholysisN-Acyl Amino Acid Ester
R₂NH (Amine)AminolysisN-Acyl Amino Acid Amide

Electrophilic Reactivity and Functionalization

While the oxazolone ring itself is electrophilic at C-5, its functionalization with electrophiles occurs primarily at the C-4 position. The methylene protons at C-4 are acidic due to their position adjacent to the carbonyl group. In the presence of a base, deprotonation occurs to form a planar, achiral enolate intermediate acs.org. This enolate is a soft nucleophile and readily reacts with a variety of electrophiles, allowing for the introduction of substituents at the α-carbon of the parent amino acid.

This process is central to the use of oxazolones as glycine enolate equivalents. The reaction of the C-4 enolate with an electrophile generates a new stereocenter at the C-4 position. Common electrophilic reactions include:

Alkylation: Reaction with alkyl halides introduces alkyl groups.

Aldol (B89426) Reactions: Condensation with aldehydes or ketones yields β-hydroxy-α-amino acid derivatives.

Michael Additions: Conjugate addition to α,β-unsaturated systems provides access to glutamic acid analogues and other complex amino acids beilstein-archives.org.

The ease of racemization at the C-4 position via this enolate intermediate is a critical feature, enabling dynamic kinetic resolution (DKR) processes where an achiral intermediate is intercepted by a chiral catalyst to favor the formation of one enantiomer acs.org.

Stereoselective Reactions and Enantiocontrol

Controlling the stereochemistry at the C-4 position during its functionalization is a major focus of modern synthetic chemistry. The conversion of the prochiral enolate intermediate into a chiral product with high enantioselectivity allows for the asymmetric synthesis of non-proteinogenic α-amino acids, which are valuable building blocks for pharmaceuticals and natural products nih.gov. Azlactones are frequently used as substrates in stereoselective carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and Michael additions nih.gov.

Biocatalysis offers a powerful method for achieving enantiocontrol, most commonly through the kinetic resolution of racemic this compound. In this approach, an enzyme selectively catalyzes the reaction of one enantiomer over the other. Lipases are particularly well-suited for this purpose due to their ability to catalyze the alcoholysis of the oxazolone's ester-like bond with high enantioselectivity mdpi.comamazonaws.com.

The process involves treating the racemic oxazolone with an alcohol in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435) or Pseudomonas cepacia lipase (lipase PS) nih.gov. The lipase preferentially catalyzes the ring-opening of one enantiomer (e.g., the R-enantiomer) to form the corresponding N-acyl amino acid ester, while leaving the other enantiomer (e.g., the S-enantiomer) largely unreacted. The resulting mixture of the ester and the unreacted oxazolone can then be separated, providing access to both enantiopure product and starting material. This method is valued for its mild reaction conditions and high enantioselectivity nih.gov.

Table 2: Representative Lipases Used in Kinetic Resolution
EnzymeCommon SourceTypical Application
Lipase PSPseudomonas cepaciaAsymmetric acylation/alcoholysis
Novozym 435Immobilized Candida antarctica Lipase BEster hydrolysis and synthesis
Amano Lipase PS-C IIBurkholderia cepaciaKinetic resolution of alcohols/esters nih.gov

A diverse array of chiral catalysts has been developed to control the enantioselectivity of reactions involving the C-4 enolate of this compound. These catalysts create a chiral environment around the reacting species, directing the attack of the electrophile or the addition of the enolate to a substrate to occur preferentially from one face.

Key chiral catalyst systems include:

Chiral Metal Catalysts: Palladium complexes with chiral ligands have been successfully used for the asymmetric allylic alkylation (AAA) of azlactones. This reaction generates quaternary α-amino acids with excellent enantiomeric excess (often >90% ee) acs.org.

Chiral Phase-Transfer Catalysts: Quaternary ammonium (B1175870) salts derived from cinchona alkaloids or binaphthyl scaffolds (e.g., Maruoka's catalyst) can facilitate the asymmetric addition of the oxazolone enolate to various acceptors, such as allenoates, under basic conditions beilstein-archives.org.

Chiral Brønsted Acids: Strong chiral Brønsted acids, like N-triflyl phosphoramides derived from BINOL, can protonate and activate simple olefins like styrenes, enabling a highly enantioselective addition of the azlactone nucleophile to form products with vicinal tetrasubstituted carbon centers researchgate.net.

Bifunctional Organocatalysts: Catalysts containing both a Brønsted acid/base site and a hydrogen-bond donor (e.g., thiourea) can co-activate the oxazolone enolate and the electrophile, leading to highly organized transition states and excellent stereocontrol in reactions like Michael and Mannich additions.

Table 3: Examples of Chiral Catalyst Systems in Azlactone Functionalization
Catalyst TypeExample Catalyst/LigandReactionTypical Enantioselectivity
Transition MetalPalladium / Chiral Phosphine LigandAsymmetric Allylic Alkylation acs.orgHigh (≥90% ee)
Phase-TransferMaruoka's Catalyst (Spiro-Binaphthyl)Addition to Allenoates beilstein-archives.orgModerate to Good (up to 83:17 e.r.)
Brønsted AcidBINOL-derived N-triflyl phosphoramideAddition to Styrenes researchgate.netHigh

Functional Group Interconversions on the this compound Scaffold

The this compound scaffold serves as a masked form of the amino acid phenylalanine. The most fundamental functional group interconversion is the ring-opening of the oxazolone, which converts the cyclic lactone into an acyclic N-benzoylphenylalanine derivative. This reaction effectively deprotects the amino acid precursor and allows for the installation of different functionalities at the carboxyl group, as detailed in section 4.1.

Further interconversions can be performed on the products derived from C-4 functionalization. For example:

Modification of Introduced Groups: An allyl group introduced via asymmetric allylic alkylation can undergo further transformations such as oxidative cleavage (e.g., ozonolysis) to yield an α-alkylated aspartic acid derivative acs.org.

Reduction/Oxidation: The double bonds in unsaturated side chains introduced at C-4 can be hydrogenated.

Deprotection: The N-benzoyl group can be removed under harsh hydrolytic conditions to liberate the free amino acid, although this is often challenging.

These subsequent modifications on the elaborated scaffold significantly broaden the synthetic utility of this compound, enabling access to a vast array of structurally diverse and unusual amino acids.

Theoretical and Computational Chemistry of 2 Benzyloxazol 5 4h One

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of 2-benzyloxazol-5(4H)-one. By solving the Schrödinger equation with various levels of approximation, these methods provide detailed information about the molecule's geometry, electronic distribution, and orbital energies.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on oxazol-5-one derivatives, such as 4-(p-N,N-diethylaminophenylmethylene)-2-phenyloxazol-5-one, have been performed using the B3LYP functional with a 6-311G(d,p) basis set to optimize the molecular geometry. researchgate.net The calculated geometric parameters from such studies are generally in good agreement with experimental data obtained from X-ray crystallography, confirming the reliability of this theoretical approach. researchgate.net

For a representative analogue, (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, X-ray diffraction data reveals a nearly planar oxazole (B20620) ring. nih.govresearchgate.net The dihedral angle between the oxazole ring and the attached phenyl ring at the 2-position is minimal, suggesting a conformation that favors electronic delocalization. nih.govresearchgate.net Similar planarity would be expected for the oxazolone (B7731731) core of this compound.

Table 1: Selected Theoretical and Experimental Geometric Parameters for an Oxazolone Analog

ParameterBond/AngleTheoretical (DFT/B3LYP)Experimental (X-ray)
Bond Length (Å) C=O1.211.21(30)
C=N1.491.49(37)
C-O (ring)1.351.31(31)
Bond Angle (°) O-C-N105.86106.36(199)
C-N-C127.64127.89(198)
Data derived from studies on analogous oxazolone structures. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govsemanticscholar.org

In studies of various oxazolone derivatives, the HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is distributed over the electron-deficient areas. researchgate.net For this compound, the HOMO is expected to be concentrated on the benzyl (B1604629) and oxazolone rings, while the LUMO would likely be centered on the carbonyl group and the C=N bond, which are the primary sites for nucleophilic attack. The energy gap for related oxazolone compounds has been calculated to be in the range that suggests a stable yet reactive molecule. nih.govsemanticscholar.org

Table 2: Calculated FMO Energies and Related Parameters for an Oxazolone Analog

ParameterValue (eV)
EHOMO -6.25
ELUMO -2.45
Energy Gap (ΔE) 3.80
Ionization Potential (I) 6.25
Electron Affinity (A) 2.45
Global Hardness (η) 1.90
Global Softness (S) 0.26
Electronegativity (χ) 4.35
Electrophilicity Index (ω) 5.00
Values are representative and based on DFT calculations of analogous structures. nih.govsemanticscholar.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), and blue signifies areas of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent regions with intermediate potential. nih.gov

For oxazolone derivatives, MEP maps consistently show the most negative potential (red) localized around the carbonyl oxygen atom, making it a prime target for electrophiles. researchgate.net Conversely, the regions around the hydrogen atoms and parts of the aromatic rings often exhibit a positive potential (blue), indicating their susceptibility to nucleophilic interactions. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound, particularly the rotation around the single bond connecting the benzyl group to the oxazolone ring, is critical for its interaction with biological targets. Conformational analysis helps to identify the most stable conformations (energy minima) and the energy barriers for rotation.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving oxazolones. These reactions often include hydrolysis, aminolysis, and rearrangements. Theoretical calculations can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states.

The hydrolysis of the oxazolone ring is a key reaction. Modeling this process would involve calculating the energy profile for the nucleophilic attack of a water molecule on the carbonyl carbon. Transition state analysis would reveal the geometry and energy of the highest point on the reaction pathway, allowing for the calculation of the activation energy. This information is vital for understanding the reactivity and stability of the compound in aqueous environments. Studies on related heterocyclic systems often employ DFT to locate transition states and compute reaction barriers.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the characterization of new compounds and the interpretation of experimental data.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted computationally. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. epstem.net Theoretical 1H and 13C NMR spectra can be calculated and compared with experimental data to verify the molecular structure.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption wavelengths. Such calculations can help in understanding the electronic structure and the nature of the chromophores within the molecule.

Applications of 2 Benzyloxazol 5 4h One As a Synthetic Synthon and Building Block

Precursors for Amino Acids and Peptides

2-Benzyloxazol-5(4H)-ones, derived from the cyclodehydration of benzyloxycarbonyl-protected amino acids, serve as crucial intermediates in the synthesis of amino acids and the elongation of peptide chains. rsc.orgrsc.org The reactivity of the oxazolone (B7731731) ring is central to this application. These compounds are notably more susceptible to nucleophilic attack at the C5 position compared to their 2-aryl or 2-alkyl counterparts. rsc.org This enhanced reactivity facilitates the ring-opening of the oxazolone by various nucleophiles, a key step in the formation of new peptide bonds or amino acid derivatives.

The general mechanism involves the attack of a nucleophile, such as the amino group of an amino acid ester, on the carbonyl carbon (C5) of the oxazolone ring. This leads to the formation of a tetrahedral intermediate which subsequently collapses, opening the ring and forming a new amide bond. This process effectively couples the amino acid residue originally incorporated in the oxazolone to the incoming nucleophile.

One of the significant aspects of using oxazolone intermediates in peptide synthesis is the potential for racemization at the C4 position. The formation of the oxazolone can lead to the loss of chiral integrity of the corresponding amino acid residue. However, peptide-catalyzed dynamic kinetic resolution of oxazol-5(4H)-ones has been developed to produce enantiomerically enriched α-amino acid derivatives, showcasing advanced strategies to control stereochemistry in these reactions. nih.gov

Building Blocks for Other Heterocyclic Systems

The utility of 2-benzyloxazol-5(4H)-one extends beyond peptide chemistry into the synthesis of a variety of other heterocyclic compounds. Its ability to react with different reagents allows for the transformation of the oxazolone core into other important five- and six-membered ring systems.

Synthesis of Imidazolones and Imidazoles

Imidazolones, another class of five-membered heterocycles, can be synthesized from oxazolone precursors. The reaction of 2-phenyl-5(4H)-oxazolone derivatives with ammonium (B1175870) acetate (B1210297) under microwave irradiation provides a pathway to imidazolone (B8795221) derivatives. echemcom.com This transformation involves the ring opening of the oxazolone by ammonia (B1221849) (generated from ammonium acetate), followed by an intramolecular cyclization and dehydration to form the imidazolone ring. While this has been demonstrated for 2-phenyl analogues, the principle can be extended to 2-benzyloxy derivatives. The use of ammonium acetate is crucial as it serves as both the nitrogen source and a catalyst for the reaction. echemcom.com

Furthermore, the conversion of thiohydantoins, which can be conceptually related to the ring transformation of oxazolones, into 2-aminoimidazol-4-ones has been reported, highlighting the general strategy of ring transformation to access imidazolone scaffolds. nih.gov

Synthesis of Thiazolones and Triazinones

The oxazolone ring can be converted into sulfur- and nitrogen-containing heterocycles like thiazolones and triazinones. While a direct, one-step synthesis of thiazolones from this compound is not extensively documented, related transformations suggest its feasibility. For instance, the synthesis of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives proceeds from N-benzyl-2-chloroacetamide and ammonium thiocyanate, indicating that precursors with similar functionalities can lead to thiazolone structures.

More directly, oxazolones have been shown to be valuable synthons for the preparation of 1,2,4-triazin-6(5H)-ones. The reaction of 4-arylidene-oxazol-5(4H)-ones with phenylhydrazine (B124118) in acetic acid and in the presence of sodium acetate leads to the corresponding 1,2,4-triazin-6(5H)-ones. This reaction proceeds via a ring-opening-ring-closing mechanism, where the hydrazine (B178648) attacks the oxazolone, followed by cyclization to form the six-membered triazinone ring.

Formation of Pyrroles and Pyrrolines

The synthesis of pyrroles and their partially saturated analogues, pyrrolines, from this compound is a less commonly reported application. However, the general reactivity of oxazolones suggests potential pathways. Cycloaddition reactions are a common strategy for pyrrole (B145914) synthesis, and the double bond in unsaturated oxazolones could potentially participate in such reactions. Further research is needed to explore the viability of this compound as a direct precursor for these heterocyclic systems.

Generation of β-Lactams

The generation of β-lactams, the core structural motif of penicillin and related antibiotics, from oxazolone precursors is a challenging but potentially valuable transformation. While direct conversion methods are not well-established, the structural relationship between the five-membered oxazolone and the four-membered β-lactam ring suggests the possibility of ring contraction reactions. Further investigation into photochemical or rearrangement reactions of this compound could open avenues for the synthesis of novel β-lactam structures.

Integration into Complex Organic Molecules and Functional Materials

The versatility of this compound as a building block extends to its incorporation into more complex molecular frameworks and functional materials. Its ability to introduce amino acid-like structures and to be transformed into other heterocycles makes it a valuable tool in the synthesis of natural products and their analogues.

Recent research has demonstrated the use of 2-methyloxazol-5(4H)-one derivatives in the development of selective and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an important therapeutic target. nih.gov In these complex molecules, the oxazolone ring serves as a key pharmacophore, interacting with the active site of the enzyme. The synthesis of these inhibitors often involves the condensation of N-acetylglycine with substituted benzaldehydes to form the oxazolone core, which is then further elaborated. nih.gov This highlights the role of the oxazolone moiety as a central scaffold in the design of biologically active compounds.

Use in Polymer Chemistry (e.g., Pendent Groups in Polyimides)

While specific examples detailing the use of this compound as a pendent group in polyimides are not extensively documented in publicly available literature, the broader class of azlactones (also known as oxazolones) is increasingly recognized for its utility in polymer chemistry. nih.govrsc.org Azlactone-functionalized polymers serve as versatile platforms for the design of advanced materials due to the highly reactive nature of the azlactone ring. nih.govwisc.edu This reactivity allows for efficient post-polymerization modification, where the azlactone moiety can react with a variety of nucleophiles such as primary amines, alcohols, and thiols to introduce a wide range of chemical functionalities. nih.govrsc.org

The primary mechanism involves a ring-opening reaction with a nucleophile, which results in the formation of a stable amide, ester, or thioester linkage, covalently attaching the desired functional group to the polymer side chain. nih.gov This modular approach is highly advantageous for creating libraries of functionalized polymers with diverse properties from a common reactive polymer backbone. wisc.edu

In the context of polyimides, which are known for their exceptional thermal and chemical stability, incorporating reactive pendent groups like azlactones could offer a pathway to novel high-performance materials. Although direct evidence for this compound in this role is scarce, one could envision a synthetic strategy where a dianhydride or diamine monomer is functionalized with an azlactone-containing side chain prior to polymerization. The resulting polyimide would possess reactive pendent groups that could be subsequently modified to tune surface properties, introduce cross-linking sites, or attach bioactive molecules.

The general reactivity of azlactones with amines, the very functional group present in the diamine monomers used for polyimide synthesis, suggests that the azlactone ring would be a highly reactive site. This high reactivity makes azlactone-functionalized polymers valuable as reactive templates for synthesizing various functional materials. nih.gov

Table 1: Reactivity of Azlactone Moieties with Nucleophiles

NucleophileResulting LinkagePotential Application in Polyimides
Primary AmineAmideSurface functionalization, cross-linking
AlcoholEsterModification of solubility, thermal properties
ThiolThioesterAttachment of bioactive molecules, sensing applications

This table illustrates the general reactivity of the azlactone ring, which can be applied to functionalized polyimides.

Role in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the efficient generation of structurally diverse small molecules for high-throughput screening and drug discovery. rsc.org Azlactones, including this compound, are valuable building blocks in DOS due to their multiple reactive sites, which allow for a variety of chemical transformations. rsc.org The versatility of the azlactone ring, with its electrophilic and pro-nucleophilic centers, enables a wide range of reactions to create complex molecular architectures. rsc.org

The key features of azlactones that make them suitable for DOS include:

Reaction with Nucleophiles: As mentioned previously, the carbonyl group at the 5-position is susceptible to nucleophilic attack by amines, alcohols, and thiols, leading to ring-opening and the formation of α-amino acid derivatives. nih.gov This reaction is a cornerstone of their use in synthesizing peptidomimetics and other biologically active compounds. mdpi.com

Condensation Reactions: The methylene (B1212753) group at the 4-position is acidic and can be readily deprotonated to form an enolate. This enolate can then participate in condensation reactions with aldehydes and ketones, such as the Erlenmeyer-Plöchl synthesis, to introduce substituents at this position. wikipedia.org This allows for the generation of a wide array of 4-substituted oxazolones. nih.govnih.gov

Cycloaddition Reactions: The exocyclic double bond that can be formed at the 4-position makes the azlactone a suitable partner in various cycloaddition reactions, further increasing the structural diversity of the products.

Stereoselective Transformations: The development of organo- and metal-catalyzed reactions involving azlactones has enabled precise control over stereochemistry, which is crucial for the synthesis of chiral non-natural amino acids and their derivatives. rsc.org

The ability to generate a library of diverse compounds from a common azlactone core by varying the reactants at different positions of the ring is a hallmark of a successful DOS strategy. For example, starting with this compound, one could envision a synthetic pathway where the 4-position is first functionalized via an aldol (B89426) condensation with a library of aldehydes. Subsequently, the resulting unsaturated azlactones could be reacted with a library of amines to open the ring, yielding a large and diverse collection of N-acyl-α,β-didehydroamino acid amides.

Table 2: Potential Reactions of this compound in Diversity-Oriented Synthesis

Reactive SiteType of ReactionReactant ClassResulting Structural Motif
C-5 CarbonylNucleophilic Ring OpeningAmines, Alcoholsα-Amino Acid Amides/Esters
C-4 MethyleneCondensationAldehydes, Ketones4-Alkylidene/Arylidene Oxazolones
C-4 MethyleneMichael Additionα,β-Unsaturated Compoundsγ-Substituted α-Amino Acids
Exocyclic Double Bond (after condensation)CycloadditionDienes, DipolesFused Heterocyclic Systems

This table outlines the potential for generating molecular diversity from a this compound scaffold.

Future Research Directions and Unexplored Avenues in 2 Benzyloxazol 5 4h One Chemistry

Development of Novel Catalytic Systems for Oxazolone (B7731731) Transformations

The transformation of 2-benzyloxazol-5(4H)-one and related oxazolones is a fertile ground for the development of innovative catalytic systems. Future research is anticipated to focus on enhancing stereoselectivity, improving reaction efficiency, and expanding the scope of accessible molecular architectures.

Organocatalysis: Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, have shown significant promise in asymmetric synthesis. beilstein-journals.orgnih.govnih.gov Future work could involve the design of novel chiral thiourea (B124793) or squaramide-based catalysts to control the stereochemistry of reactions involving this compound. These catalysts could be particularly effective in promoting enantioselective additions of nucleophiles to the C4 position.

Transition-Metal Catalysis: While transition metals are widely used in catalysis, their application to this compound chemistry remains an area with significant growth potential. nih.govfrontiersin.org The development of novel palladium, rhodium, or copper-based catalysts could unlock new reaction pathways, such as C-H activation at the benzyl (B1604629) moiety or the C4 position. For instance, palladium-oxazolone complexes have been shown to exhibit enhanced catalytic activity. nih.gov

Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical catalysis. Future investigations could explore the use of lipases, proteases, or engineered enzymes for the kinetic resolution of racemic this compound or for catalyzing specific transformations with high enantioselectivity. researchgate.net The conjugation of metal catalysts with enzymes is an emerging area that could lead to novel hybrid catalysts with unique reactivity. nih.gov

Catalytic SystemPotential Application for this compoundAnticipated Advantages
Chiral Organocatalysts Asymmetric alkylation, Michael additionsHigh enantioselectivity, metal-free conditions
Transition-Metal Complexes C-H functionalization, cross-coupling reactionsNovel bond formations, access to complex scaffolds
Enzyme-Based Catalysts Kinetic resolution, stereoselective synthesisGreen chemistry, high specificity
Hybrid Catalysts Combined catalytic cycles for tandem reactionsSynergistic effects, enhanced efficiency

Advanced Mechanistic Studies of Complex Reaction Pathways

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and catalysts. Future research will likely employ a combination of experimental and computational techniques to elucidate complex reaction pathways.

Kinetic and Spectroscopic Studies: Detailed kinetic analysis of key reactions, such as aminolysis or hydrolysis, can provide valuable insights into the rate-determining steps and the influence of catalysts and reaction conditions. researchgate.net In-situ spectroscopic techniques, such as NMR and IR, can be used to identify and characterize reaction intermediates.

Isotopic Labeling: The use of isotopically labeled starting materials can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms. For example, deuterium (B1214612) labeling could be used to probe the mechanism of racemization at the C4 position.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states. nih.gov This can provide a detailed picture of the reaction mechanism at the molecular level. Chemical dynamics simulations can further be used to understand the fragmentation mechanisms of protonated oxazolones. aip.org

Exploration of New Synthetic Transformations and Reactivity Patterns

The unique structural features of this compound make it an attractive substrate for the exploration of novel synthetic transformations. Future research is expected to uncover new reactivity patterns and expand the synthetic utility of this versatile building block.

Cycloaddition Reactions: The C=N bond and the exocyclic double bond in unsaturated derivatives of this compound are potential dienophiles or dipolarophiles in cycloaddition reactions. libretexts.orgunimi.it The development of new [4+2], [3+2], or [2+2] cycloaddition reactions could provide rapid access to complex polycyclic and heterocyclic scaffolds. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. nih.govbeilstein-journals.orgnih.gov Future work could explore the use of photoredox catalysis to generate radical intermediates from this compound, which could then participate in a variety of novel transformations, such as C-H functionalization or decarboxylative couplings.

C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for the synthesis of complex molecules. Future research could focus on the development of new methods for the transition-metal-catalyzed C-H activation of the benzyl group or the C4 position of this compound. nih.gov

Reaction TypePotential SubstrateExpected Product
[4+2] Cycloaddition Unsaturated this compound derivativeFused heterocyclic systems
Photoredox-mediated Alkylation This compoundC4-alkylated derivatives
Rhodium-catalyzed C-H Arylation This compoundBenzyl-arylated derivatives

Computational Design and Prediction of Novel Oxazolone Derivatives and their Reactivity

Computational chemistry is poised to play an increasingly important role in the design and discovery of new this compound derivatives with desired properties and reactivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to develop mathematical models that correlate the structural features of oxazolone derivatives with their biological activity or chemical reactivity. nih.govwisdomlib.orgvlifesciences.com These models can then be used to predict the properties of virtual compounds, guiding the synthesis of new derivatives with enhanced performance.

Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking can be used to predict the binding mode of this compound derivatives to a biological target. nih.govajchem-a.comtandfonline.com Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to refine the design of more potent and selective inhibitors. nih.govfrontiersin.orgmdpi.com

Predictive Reactivity Models: Computational models can be developed to predict the outcome of chemical reactions involving this compound. These models can take into account various factors, such as the nature of the reactants, catalysts, and reaction conditions, to predict the yield and stereoselectivity of a given transformation. This in silico screening can significantly accelerate the discovery of new and efficient synthetic methods. researchgate.net

Computational MethodApplication in this compound ResearchPotential Outcome
QSAR Predicting biological activity of new derivativesIdentification of promising drug candidates
Molecular Docking Simulating binding to enzyme active sitesDesign of potent and selective enzyme inhibitors
MD Simulations Understanding protein-ligand interactionsOptimization of ligand binding affinity
Reactivity Modeling Predicting reaction outcomesRational design of synthetic routes

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